molecular formula C18H13BrN4O3S B2810002 5-{[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 685106-55-2

5-{[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B2810002
CAS No.: 685106-55-2
M. Wt: 445.29
InChI Key: MTXRWMOSHVRPDQ-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring an imidazo[2,1-b][1,3]thiazole core fused with a 4-bromophenyl substituent and conjugated via a methylidene group to a 1,3-dimethyl-1,3-diazinane-2,4,6-trione moiety. The imidazothiazole system is a bicyclic scaffold known for its pharmacological relevance, particularly in antiviral and anticancer research . Structural elucidation of such compounds often relies on X-ray crystallography, with tools like SHELXL playing a critical role in refining small-molecule structures .

Properties

IUPAC Name

5-[[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN4O3S/c1-21-15(24)12(16(25)22(2)18(21)26)9-13-14(10-3-5-11(19)6-4-10)20-17-23(13)7-8-27-17/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXRWMOSHVRPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b][1,3]thiazole core, which is then functionalized with a 4-bromophenyl group. Subsequent steps involve the formation of the diazinane-2,4,6-trione ring and the final coupling to form the target compound. Reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-{[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-{[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Industry: The compound can be used in materials science for developing new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 5-{[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to bind to specific proteins or enzymes, modulating their activity. This can lead to changes in cellular processes, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Bromophenyl Substitutents

A key analogue is 2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-(6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one (compound 41 from ). While both compounds share a 4-bromophenyl group, their heterocyclic cores differ significantly:

  • Target compound : Imidazo[2,1-b][1,3]thiazole fused with diazinane-trione.
  • Compound 41: Triazinoindole linked to pyrazole and indolone.

Functional Group Analysis

  • Diazinane-trione vs. Indolone : The diazinane-trione (a barbiturate derivative) in the target compound provides three ketone groups for hydrogen bonding, contrasting with the single ketone in compound 41 ’s indolone. This difference may impact solubility and metabolic stability.
  • Methylidene Linker : The methylidene group in the target compound allows rotational flexibility, while compound 41 ’s pyrazole linker imposes steric constraints.

Comparative Data Table

Property Target Compound Compound 41
Core Structure Imidazo[2,1-b][1,3]thiazole + diazinane-trione Triazinoindole + pyrazole + indolone
Molecular Weight ~530 g/mol (estimated) ~560 g/mol (estimated)
Key Functional Groups Bromophenyl, diazinane-trione, methylidene Bromophenyl, triazinoindole, pyrazole, indolone
Synthetic Complexity High (multi-step condensation/cyclization) Moderate (propargylation/cyclization)
Potential Bioactivity Antiviral/anticancer (imidazothiazole-based) Anticancer (triazinoindole-based)

Research Implications

  • Target Compound : The diazinane-trione moiety may enhance binding to enzymes like thymidylate synthase, a cancer target, while the bromophenyl group could improve blood-brain barrier penetration.
  • Compound 41: Its triazinoindole system is associated with topoisomerase inhibition, suggesting divergent mechanistic pathways compared to the target compound .

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